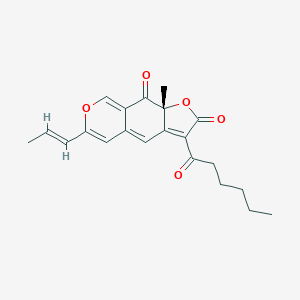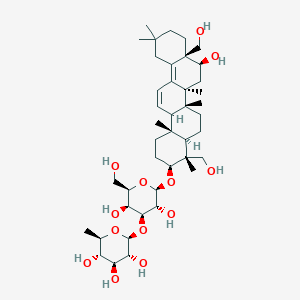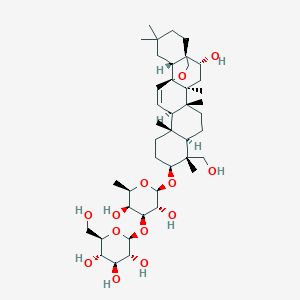
Senecivernine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Senecivernine involves complex biochemical processes. Pyrrolizidine alkaloids, the class of compounds to which Senecivernine belongs, are produced in nearly 3% of flowering plants, most of which belong to the Asteraceae and Boraginaceae families . The first steps of this pathway are highly conserved, but the diversification of secondarily derived pyrrolizidine alkaloids is extremely plastic .Molecular Structure Analysis
Senecivernine has a molecular formula of C18H25NO5 . Its average mass is 335.395 Da and its monoisotopic mass is 335.173279 Da . The structure of Senecivernine includes 5 defined stereocenters .Chemical Reactions Analysis
The chemical reactions involving Senecivernine are complex and involve multiple steps. The latest advances in the extraction and analysis of this class of alkaloids are summarized in a review, with special emphasis on chromatographic-based analysis and determinations in food .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Senecivernine is studied for its pharmacological properties, particularly its hepatotoxic effects. It’s a pyrrolizidine alkaloid found in certain plants and has been the subject of toxicity studies due to its potential health risks . Research in this area aims to understand the compound’s metabolic pathways and its implications on liver health.
Agricultural Applications
In agriculture, Senecivernine’s role is explored in the context of plant defense mechanisms against herbivores. Its presence in certain plants can deter grazing due to its toxic properties, which can be leveraged to protect crops from pests .
Environmental Science
The impact of Senecivernine on environmental systems is another area of interest. Studies investigate how this compound, as a natural toxin, interacts with and affects ecosystems, particularly its movement through food chains and potential accumulation in wildlife .
Industrial Use
Senecivernine is used in the development of analytical methods for quality control in the pharmaceutical industry. It serves as a reference standard for identifying impurities and assessing the genotoxic potential of substances .
Biotechnological Applications
In biotechnology, Senecivernine is examined for its potential use in proteomics research. Its chemical structure and properties are analyzed to understand its interactions with proteins and other biological molecules .
Chemical Analysis
The compound’s unique chemical properties, such as being a tertiary amine oxide and a macrocyclic lactone, make it a subject of interest in chemical analysis. Researchers study its reactivity and behavior under various conditions to develop new analytical techniques .
Food Safety
Senecivernine is monitored in food products due to its toxic nature. Research in this field focuses on detecting its presence in food items like herbal teas and honey, assessing the risk it poses to consumers, and establishing regulatory standards .
Medicinal Chemistry
In medicinal chemistry, the focus is on understanding the structure-activity relationship of Senecivernine. Its toxicological profile is crucial for designing safer pharmaceuticals and for the synthesis of novel compounds with reduced toxicity .
Wirkmechanismus
Target of Action
Senecivernine is a pyrrolizidine alkaloid isolated from Senecio species Like other pyrrolizidine alkaloids, it is known to have a toxic effect when ingested .
Mode of Action
It is known to exhibit weakly mutagenic activity . This suggests that it may interact with DNA or other genetic material, leading to mutations.
Biochemical Pathways
Senecivernine, like other pyrrolizidine alkaloids, is part of a complex biochemical pathway. The first steps of this pathway are highly conserved, involving the synthesis of a common pyrrolizidine alkaloid backbone structure . This structure is then modified via specific one- or two-step reactions such as hydroxylations, epoxidations, or O-acetylations . This process results in a complex bouquet of structurally related substances .
Pharmacokinetics
It is known that after oral ingestion, pyrrolizidine alkaloids like senecionine are absorbed from the gastrointestinal tract and metabolized in the liver via three pathways: n-oxidation, oxidation, and ester hydrolysis
Result of Action
The ingestion of Senecivernine can lead to both liver and DNA damage . In large quantities, ingestion can lead to critical illness, including convulsions and death . In smaller, non-lethal quantities, ingestion can lead to intoxication . Chronic exposure can lead to symptoms such as weakness, portal hypertension, and cirrhosis .
Action Environment
The action of Senecivernine, like other pyrrolizidine alkaloids, is influenced by environmental factors. These alkaloids form a powerful defense mechanism against herbivores . The qualitative and quantitative composition of the pyrrolizidine alkaloid pattern is a dynamic and sensitive equilibrium between a number of interacting processes, including the rate of de-novo synthesis, long-distance translocation, efficiency of transformations, allocation in the plant, and efficiency and tissue selectivity of vacuolar storage .
Eigenschaften
IUPAC Name |
(1R,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-10-11(2)16(20)24-14-6-8-19-7-5-13(15(14)19)9-23-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUOSFVUPTUYEX-QHOAOGIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1=C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)C1=C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993566 | |
| Record name | Senecivernine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Senecivernine | |
CAS RN |
72755-25-0 | |
| Record name | Senecivernine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072755250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senecivernine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72755-25-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SENECIVERNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F02OSN86GE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















